![molecular formula C10H11NO3 B6285382 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid CAS No. 1211532-20-5](/img/no-structure.png)

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

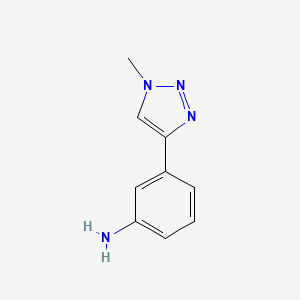

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid, also known as 2-MCP, is an important intermediate used in the synthesis of a variety of pharmaceuticals and other compounds. It is a highly versatile molecule with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. 2-MCP is a cyclic compound containing a pyridine ring, a carboxylic acid group, and a methoxy group. Its structure is highly symmetrical and its properties make it an ideal starting material for many synthetic pathways.

Wissenschaftliche Forschungsanwendungen

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is a valuable intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It has been used in the synthesis of the anti-cancer drug 5-fluorouracil, the antifungal drug fluconazole, and the anticonvulsant drug levetiracetam. It has also been used in the synthesis of dyes for use in the textile industry. Additionally, this compound has been used in the synthesis of a variety of novel compounds, including a new class of compounds that can be used as drug delivery agents.

Wirkmechanismus

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid acts as an electrophile in many reactions, meaning that it can react with nucleophiles to form a covalent bond. It is also capable of forming hydrogen bonds with other molecules, which can be used to increase the stability of the reaction product. In addition, this compound can act as an acid, which can be used to catalyze certain reactions.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of certain diseases.

Vorteile Und Einschränkungen Für Laborexperimente

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is a highly versatile molecule and is used in many synthetic pathways. It is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, its structure is highly symmetrical, which makes it an ideal starting material for many reactions. However, this compound is a relatively reactive compound, and it must be handled with care in the laboratory. It is also a relatively expensive compound, which can limit its use in some experiments.

Zukünftige Richtungen

The versatility of 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid makes it an ideal starting material for the synthesis of a variety of compounds. Future research could focus on using this compound in the synthesis of novel compounds with potential applications in medicine, agriculture, and other fields. Additionally, further research could focus on developing more efficient methods of synthesis, as well as exploring the potential biochemical and physiological effects of this compound. Finally, further research could focus on exploring the potential of this compound as a drug delivery agent.

Synthesemethoden

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid can be synthesized in several ways, the most common being the condensation reaction of 2-methyl-5-chloro-6-hydroxy-7-hydroxymethyl-cyclopenta[b]pyridine-7-carboxylic acid (MCP-HCl) with formaldehyde. This reaction results in the formation of this compound and a byproduct, hydrochloric acid. Other methods of synthesis include the reaction of 2-methyl-5-chloro-6-hydroxy-7-hydroxymethyl-cyclopenta[b]pyridine-7-carboxylic acid with ethyl chloroformate, or the reaction of 2-methyl-5-chloro-6-hydroxy-7-hydroxymethyl-cyclopenta[b]pyridine-7-carboxylic acid with dimethyl sulfate.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid involves the synthesis of the cyclopenta[b]pyridine ring system followed by the introduction of the carboxylic acid group at the 7-position.", "Starting Materials": [ "2-methoxypyridine", "acetaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "chloroacetic acid", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "copper sulfate", "sodium carbonate", "nitric acid", "sodium hydroxide", "sodium chlorite", "sodium hydroxide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium nitrite", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "sodium hydroxide", "2-methoxy-5H,6H,7H-cyclopenta[b]pyridine" ], "Reaction": [ "Step 1: Synthesis of 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine", "a. React 2-methoxypyridine with acetaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 2-methoxy-3-(1-oxoethyl)-5-ethylpyridine.", "b. Reduce 2-methoxy-3-(1-oxoethyl)-5-ethylpyridine with sodium borohydride to form 2-methoxy-3-(1-hydroxyethyl)-5-ethylpyridine.", "c. React 2-methoxy-3-(1-hydroxyethyl)-5-ethylpyridine with chloroacetic acid in the presence of sodium hydroxide to form 2-methoxy-3-(1-carboxymethyl)-5-ethylpyridine.", "d. Cyclize 2-methoxy-3-(1-carboxymethyl)-5-ethylpyridine with sulfuric acid to form 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine.", "Step 2: Introduction of carboxylic acid group at 7-position", "a. React 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine with sodium nitrite and copper sulfate in the presence of sodium carbonate and nitric acid to form 2-methoxy-5-nitroso-5H,6H,7H-cyclopenta[b]pyridine.", "b. Reduce 2-methoxy-5-nitroso-5H,6H,7H-cyclopenta[b]pyridine with sodium dithionite in the presence of sodium hydroxide to form 2-methoxy-5-amino-5H,6H,7H-cyclopenta[b]pyridine.", "c. React 2-methoxy-5-amino-5H,6H,7H-cyclopenta[b]pyridine with sodium chlorite in the presence of sodium hydroxide to form 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid.", "d. Neutralize the reaction mixture with hydrochloric acid and isolate the product by filtration.", "e. Recrystallize the product from a suitable solvent to obtain pure 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid." ] } | |

CAS-Nummer |

1211532-20-5 |

Molekularformel |

C10H11NO3 |

Molekulargewicht |

193.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.